molecular formula C16H17N3O3 B032764 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol CAS No. 112559-81-6

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Cat. No.: B032764
CAS No.: 112559-81-6
M. Wt: 299.32 g/mol
InChI Key: BNHYDULILNJFFY-UHFFFAOYSA-N
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Description

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Analytical and Structural Studies : Piperazinium 4-nitrophenol monohydrate crystals, which are related to 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, are used for analyzing functional groups, lattice parameters, and thermoanalytical properties (Swarnasowmya & Krishnan, 2015).

  • Hydrogen Atom Transfer Studies : This compound is a useful reagent in hydrogen atom transfer (HAT) studies due to its high O-H bond dissociation free energy (Porter, Kaminsky, & Mayer, 2014).

  • Solvatochromic Research : It is used as a solvatochromic switch and as a probe for investigating preferential solvation in solvent mixtures (Nandi et al., 2012).

  • Pharmacological Research : As a potent and selective inhibitor of platelet-derived growth factor receptor phosphorylation, it has potential applications in pharmacological research and clinical applications (Matsuno et al., 2002).

  • Antihypertensive Effects : The active form of this compound has antihypertensive effects and inhibits nimodipine binding to rat cardiac membrane homogenate (Ashimori et al., 1991).

  • Cancer Treatment : A derivative is a candidate for application in boron neutron capture therapy for cancer treatment (Argentini et al., 1998).

  • Industrial Production : It is a key intermediate in the synthesis of posaconazole, beneficial for industrial production (Wang Xu-heng, 2013).

  • Model Substrate in Animal Studies : 4-nitrophenol, a related compound, is widely used as a model substrate in studies of drug therapy, disease, nutrient deficiencies, and other conditions impacting drug metabolism (Almási, Fischer, & Perjési, 2006).

  • Investigating Kinetics and Mechanisms : It's important for understanding the formation of tetrahedral addition intermediates in aminolysis reactions (Castro et al., 1999).

  • Neuroleptic Agents : Some related compounds are potent neuroleptic agents with long durations of action, useful in suppressing conditioned avoidance behavior (Boswell et al., 1978).

  • Structural Complexity : It has a structurally complex form with a slightly disordered chair conformation (Kavitha et al., 2014).

  • Synthesis of Coordination Compounds : Its coordination compounds with Ni(II), Cu(II), Co(II), and Fe(III) have been synthesized and characterized (Khandar & Masoumeh, 1999).

  • Electrochemical Oxidation : The electrochemical oxidation of this compound in the presence of indole derivatives synthesizes highly conjugated bisindolyl-p-quinone derivatives (Amani, Khazalpour, & Nematollahi, 2012).

  • Drug Development for Tropical Diseases : DNDI-VL-2098, derived from this compound, is a potential first-in-class drug candidate for visceral leishmaniasis (Thompson et al., 2016).

  • Polymorphism Studies : Two polymorphs of this compound are enantiotropically related with a transition temperature of 138.5°C (Ayeni, Watkins, & Hosten, 2018).

  • Hydrogen Bonding Studies : The structure of its compounds is stabilized by hydrogen bonding (Ayeni, Watkins, & Hosten, 2019).

  • Bacterial Degradation Studies : Rhodococcus sp. strain PN1 degrades 4-Nitrophenol, a related compound, for use as the sole carbon, nitrogen, and energy source (Takeo et al., 2008).

  • Gene Cluster Studies : The npc genes, important for 4-NP mineralization in Rhodococcus opacus SAO101, are studied for degradation of a related compound (Kitagawa, Kimura, & Kamagata, 2004).

  • Catalytic Kinetics : A di-Ni(II) system, related to this compound, shows high catalytic activity, with significant acceleration rate (Ren et al., 2011).

Mechanism of Action

Target of Action

The primary target of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, also known as 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol, is the catalytic reduction of 4-nitrophenol (4-NP) . This compound is used to assess the activity of nanostructured materials . The catalytic efficiencies of these materials are mainly governed by properties such as shape and size, electrochemistry, regeneration of surface for activity, and the carrier system .

Mode of Action

The compound interacts with its targets by facilitating the catalytic reduction of 4-nitrophenol (4-NP) . This process is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques . The reduction of 4-NP to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles .

Biochemical Pathways

The biochemical pathway affected by this compound involves the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) . This reduction is considered a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .

Pharmacokinetics

The catalytic reduction of 4-np is influenced by factors such as the shape and size of the nanomaterials, which are inversely related to the surface area, the electrochemistry of the nanomaterial, the regeneration of the surface for activity, and the carrier system .

Result of Action

The result of the compound’s action is the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) . This transformation is a key step in assessing the catalytic activity of metallic nanoparticles .

Action Environment

The environment significantly influences the action of this compound. For instance, the addition of methanol, ethanol, or isopropanol to the reaction mixture leads to a dramatic decrease in the reaction rate . The reduction rate in aqueous alcohol mixtures can be improved noticeably by increasing the borohydride concentration or the reaction temperature . The decrease in the reduction rate in the presence of alcohols is related, amongst others, to a substantially higher oxygen solubility in alcohols compared to water .

Future Directions

The reduction of 4-Nitrophenol is a widely studied reaction, and future research could focus on finding more efficient catalysts or improving the synthesis methods of these catalysts . The use of green methods for the synthesis of these catalysts is also a promising area of research .

Properties

IUPAC Name

4-[4-(4-nitrophenyl)piperazin-1-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16-7-5-14(6-8-16)18-11-9-17(10-12-18)13-1-3-15(4-2-13)19(21)22/h1-8,20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHYDULILNJFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464167
Record name 4-[4-(4-Nitrophenyl)piperazin-1-yl]phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112559-81-6
Record name 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112559-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4-Nitrophenyl)piperazin-1-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl]
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Synthesis routes and methods I

Procedure details

Under nitrogen, 420 g (2.36 mol) N-(4-Hydroxyphenyl)-piperazine, 520.6 g (3.30 mol) 1-chloro-4-nitrobenzene and 457.5 g (3.54 mol) N,N-Diisopropylethylamine (Hünig's Base) are suspended in 1260 ml N-Methylpyrrolidone and heated to 120°-125° C. The clear solution is stirred at 120°-125° C. and the reaction is followed by HPLC. After complete reaction (5-7 hours) the solution is cooled to 75°-80° C. and 6.3 liters of isopropanol are added over a period of about 30 minutes to the reaction mixture while keeping the temperature at 75°-80° C. (slight heating is necessary). Towards the end of the addition the product starts to precipitate (yellow crystals). The suspension is cooled to 20°-25° C. and stirred overnight at this temperature. Afterwards the suspension is cooled to −10° to −5° C. and stirred for 30 minutes. The product is filtered off, washed with 1.7 liters isopropanol, followed by 5×840 ml warm (35°-40° C.) water. The product is dried under vacuum at 50° C. (slight stream of nitrogen) to constant weight.
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Synthesis routes and methods II

Procedure details

A mixture of 91.7 parts of 4-(1-piperazinyl)phenol, 71.0 parts of 1-fluoro-4-nitrobenzene, 60.0 parts of potassium carbonate and 450 parts of N,N-dimethylacetamide was stirred over weekend at room temperature. Water was added and after standing for 5 hours, the product was filtered off. It was purified by column chromatography over silica gel using trichloromethane as eluent. The pure fractions were collected and the eluent was evaporated, yielding 114.4 parts (76%) of 4-[4-(4-nitrophenyl)-1-piperazinyl]phenol; mp. 260.0° C. (intermediate 9).
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Synthesis routes and methods III

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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